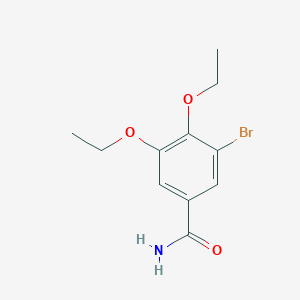

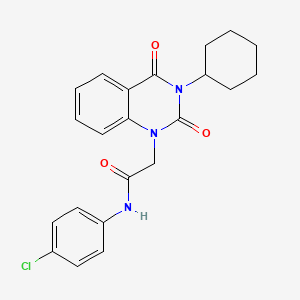

![molecular formula C18H19N5O2 B5848322 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5]decane.

Applications De Recherche Scientifique

Structural Analysis and Conformation

- Conformational Structure : The compound exists in an extended conformer state, with the piperazinyl and glutarimide units exhibiting chair and sofa conformations, respectively. The butyl chain in this structure is in a trans, trans, trans arrangement (Kozioł, Chilmonczyk, & Cybulski, 2006).

Synthesis and Structural Applications

- Synthesis Process : The compound is synthesized through the Mannich reaction, involving formaldehyde and pyridin-2-one in alcohol. Its structure is confirmed using NMR spectroscopy, and it exhibits growth-regulating activity (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

- Synthesis and Enzymatic Activity : The compound and its derivatives show potential in increasing reactivity of cellobiase, a significant enzyme in biochemical processes (Abd & Gawaad, 2008).

Antimicrobial Applications

- Antimicrobial Activity : Certain derivatives of this compound demonstrate moderate to outstanding antimicrobial activity against various bacteria and fungi, making them potential candidates for antimicrobial drug development (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Optical and Material Science Applications

- Nonlinear Optical Material : This compound is identified as a promising organic material for nonlinear optical devices, particularly in frequency doubling for laser diodes in the blue region. Studies have focused on its material purification, crystal growth, and characterization for this purpose (Kagawa et al., 1994).

Anticancer and Antidiabetic Potential

- Anticancer and Antidiabetic Applications : Spirothiazolidines analogs of the compound demonstrate significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties, indicating their potential in medical therapy (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell proliferation, differentiation, migration, and apoptosis . Dysregulation of CDK2 is associated with various diseases, including cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s specific structural features, which allow it to bind to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This results in the disruption of cell cycle progression, particularly at the G1/S and G2/M checkpoints .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle control pathway . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and apoptosis .

Result of Action

The compound exhibits significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . This cytotoxic activity is likely due to the compound’s inhibition of CDK2, leading to cell cycle arrest and apoptosis .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, contributing to its biochemical activity. It has been reported to exhibit inhibitory activity against several receptors, including the epidermal growth factor receptor (EGFR), the fibroblast growth factor receptor (FGFR), the insulin receptor (IR), and the vascular endothelial growth factor receptor (VEGFR) . The nature of these interactions involves binding to these receptors, thereby inhibiting their activity .

Cellular Effects

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has shown to have effects on various types of cells. It exhibits cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound acts as an inhibitor for various protein kinases, blocking the overexpression of these kinases in tumor cells .

Temporal Effects in Laboratory Settings

It has been observed to exhibit cytotoxic activity with IC50 values ranging from 5.00 to 32.52 μM .

Propriétés

IUPAC Name |

8-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)22-8-6-18(7-9-22)24-10-11-25-18/h1-5,12-13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLAXKZREUZXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

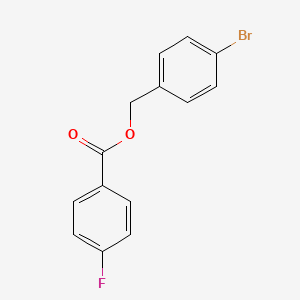

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)

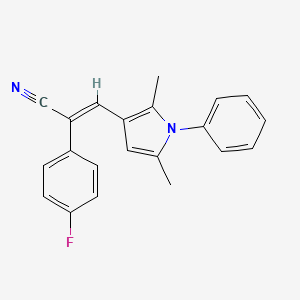

![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)

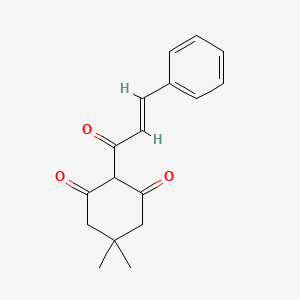

![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)

![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)

![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)

![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)

![3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5848314.png)

![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)